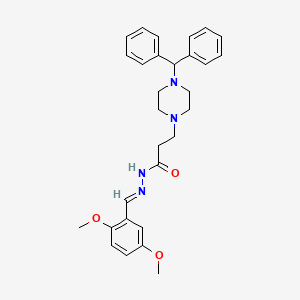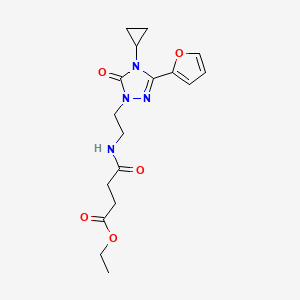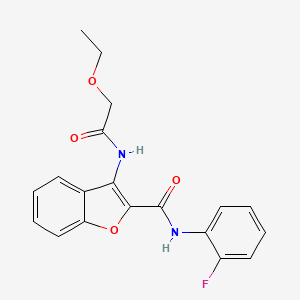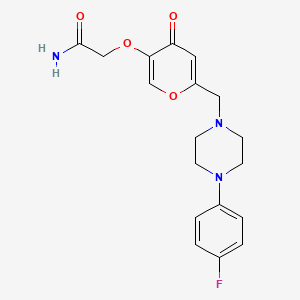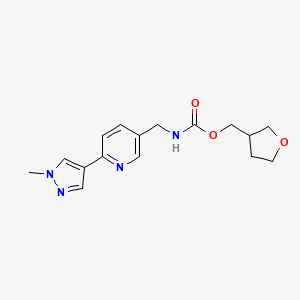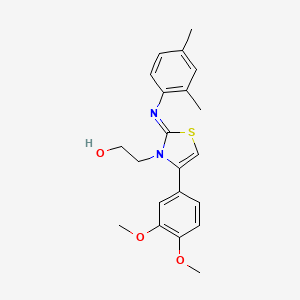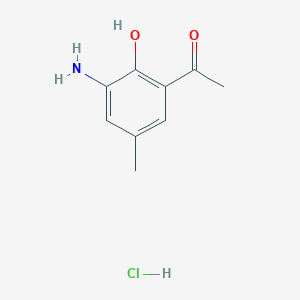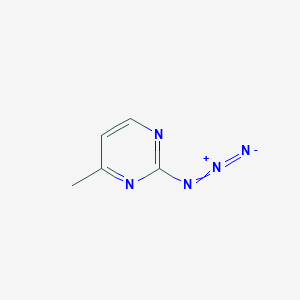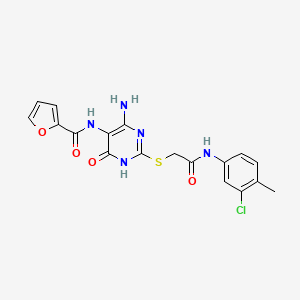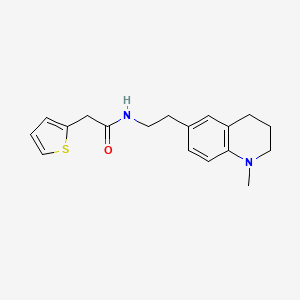
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2-(thiophen-2-yl)acetamide, commonly known as MTQA, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. MTQA is a member of the quinoline family, which has been shown to possess a variety of biological activities, including antiviral, antitumor, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of MTQA is not fully understood, but studies suggest that it may act by inhibiting the proliferation of cancer cells and inducing apoptosis. MTQA has also been shown to inhibit the replication of herpes simplex virus by interfering with viral DNA synthesis. Additionally, MTQA has been found to suppress the production of inflammatory cytokines, such as TNF-α and IL-6, suggesting that it may act by modulating the immune response.
Biochemical and Physiological Effects:
MTQA has been shown to have a variety of biochemical and physiological effects. Studies have found that MTQA can induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell viability. MTQA has also been shown to inhibit the growth and metastasis of tumors in animal models. Furthermore, MTQA has been found to reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
MTQA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activity at low concentrations. However, there are also several limitations to using MTQA in lab experiments. Its mechanism of action is not fully understood, and it may exhibit off-target effects that could interfere with experimental results. Additionally, the potential toxicity of MTQA has not been fully evaluated, and further studies are needed to determine its safety profile.
Future Directions
There are several future directions for research on MTQA. First, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Second, studies are needed to evaluate the potential toxicity of MTQA and determine its safety profile. Third, studies are needed to evaluate the efficacy of MTQA in animal models of various diseases, including cancer and inflammatory diseases. Finally, further optimization of the synthesis method may lead to the development of more potent derivatives of MTQA with improved biological activity.
Synthesis Methods
MTQA can be synthesized through a multistep process involving the reaction of 2-bromoethylamine hydrobromide with 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxaldehyde to form the intermediate compound, which is then reacted with thiophene-2-carboxylic acid and N,N'-dicyclohexylcarbodiimide to produce MTQA. The synthesis of MTQA has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Scientific Research Applications
MTQA has been the subject of several scientific studies due to its potential as a therapeutic agent. Studies have shown that MTQA exhibits antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. MTQA has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2. Furthermore, MTQA has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-20-10-2-4-15-12-14(6-7-17(15)20)8-9-19-18(21)13-16-5-3-11-22-16/h3,5-7,11-12H,2,4,8-10,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOQQECYBXLODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B2903378.png)
![8-Hydroxy-6-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B2903379.png)

